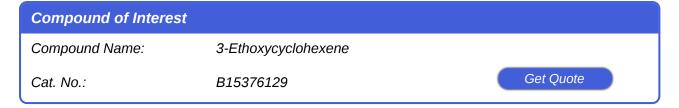


# Spectroscopic Data of 3-Ethoxycyclohexene: A Technical Guide

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An In-depth Analysis of Predicted NMR, IR, and MS Data for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for **3-ethoxycyclohexene**. Due to the limited availability of experimental spectra for this specific compound, this document focuses on predicted values derived from established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The information is presented to assist researchers and professionals in the fields of chemistry and drug development in the potential identification and characterization of **3-ethoxycyclohexene**.

#### **Predicted Spectroscopic Data**

The following tables summarize the predicted quantitative spectroscopic data for **3-ethoxycyclohexene**. These values have been estimated based on the analysis of its chemical structure and comparison with known spectroscopic data for analogous compounds containing similar functional groups (ethers and alkenes).

# Table 1: Predicted <sup>1</sup>H NMR Spectroscopic Data for 3-Ethoxycyclohexene



Chemical Shift (δ, ppm)	Multiplicity	Protons	Assignment
~5.8 - 5.6	m	2H	Vinylic Protons (H-1, H-2)
~4.0 - 3.8	m	1H	Methine Proton (H-3)
~3.5 - 3.3	q	2H	Methylene Protons (- OCH <sub>2</sub> CH <sub>3</sub> )
~2.2 - 1.5	m	6H	Allylic and Aliphatic Protons (H-4, H-5, H- 6)
~1.2	t	3H	Methyl Protons (- OCH <sub>2</sub> CH <sub>3</sub> )

Predicted for a solution in a standard deuterated solvent (e.g., CDCl<sub>3</sub>).

Table 2: Predicted <sup>13</sup>C NMR Spectroscopic Data for 3-

**Ethoxycyclohexene** 

Chemical Shift (δ, ppm)	Carbon	Assignment
~130 - 125	С	Vinylic Carbons (C-1, C-2)
~75 - 70	С	Methine Carbon (C-3)
~65 - 60	С	Methylene Carbon (- OCH₂CH₃)
~30 - 20	С	Aliphatic Carbons (C-4, C-5, C-6)
~15	С	Methyl Carbon (-OCH₂CH₃)

Predicted for a solution in a standard deuterated solvent (e.g., CDCl<sub>3</sub>).



Table 3: Predicted IR Spectroscopic Data for 3-

**Ethoxycyclohexene** 

Wavenumber (cm <sup>-1</sup> )	Intensity	Functional Group	Vibrational Mode
~3100 - 3000	Medium	=C-H	Stretching
~3000 - 2850	Strong	С-Н	Stretching
~1660 - 1640	Medium	C=C	Stretching
~1200 - 1050	Strong	C-O	Stretching

Predicted for a neat liquid sample.

**Table 4: Predicted Mass Spectrometry Data for 3-**

**Ethoxycyclohexene** 

m/z	Relative Intensity	Assignment
126	Moderate	[M] <sup>+</sup> (Molecular Ion)
97	High	[M - C2H₅] <sup>+</sup>
81	High	[C <sub>6</sub> H <sub>9</sub> ] <sup>+</sup> (Loss of ethoxy radical)
53	Moderate	[C <sub>4</sub> H <sub>5</sub> ] <sup>+</sup>

Predicted for electron ionization (EI) mass spectrometry.

## **Experimental Protocols**

The following are detailed methodologies for the key experiments that would be cited if this were based on experimental data. These protocols are standard procedures for the spectroscopic analysis of liquid organic compounds.

#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**



- Sample Preparation: Approximately 5-25 mg of the liquid sample (for ¹H NMR) or 50-100 mg (for ¹³C NMR) is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).[1] A small amount of an internal standard, such as tetramethylsilane (TMS), may be added for chemical shift referencing. The solution is then transferred to a clean, dry 5 mm NMR tube.
- Instrumentation: The NMR spectra are recorded on a spectrometer, for instance, a 400 MHz instrument.
- ¹H NMR Acquisition: The ¹H NMR spectrum is acquired using a standard pulse sequence.
   Key parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width covering the expected range of proton chemical shifts (typically 0-12 ppm), and a relaxation delay of 1-5 seconds between scans.
- ¹³C NMR Acquisition: The ¹³C NMR spectrum is typically acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is usually required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

## Infrared (IR) Spectroscopy

- Sample Preparation: For a neat liquid sample, a drop of the compound is placed between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates.[2][3][4] The plates are then pressed together to form a thin film.
- Instrumentation: The IR spectrum is recorded using a Fourier-transform infrared (FT-IR) spectrometer.
- Data Acquisition: A background spectrum of the clean salt plates is first recorded. The
  sample is then placed in the instrument's sample holder, and the sample spectrum is
  acquired. The instrument software automatically subtracts the background spectrum to
  produce the final spectrum of the compound. The typical spectral range is 4000-400 cm<sup>-1</sup>.

#### **Mass Spectrometry (MS)**

 Sample Introduction: For a volatile liquid, a small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or by injection into a gas



chromatograph (GC) coupled to the mass spectrometer.

- Ionization: Electron ionization (EI) is a common method for volatile organic compounds. In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-tocharge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z value to generate the mass spectrum.

#### **Visualizations**

The following diagrams illustrate the logical workflow for the spectroscopic analysis of **3-ethoxycyclohexene** and the correlation between its structure and predicted spectroscopic signals.



Spectroscopic Techniques

Data Interpretation

Structure Elucidation

Figure 1: Workflow for Spectroscopic Analysis of 3-Ethoxycyclohexene

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Caption: Workflow for the spectroscopic analysis of **3-ethoxycyclohexene**.



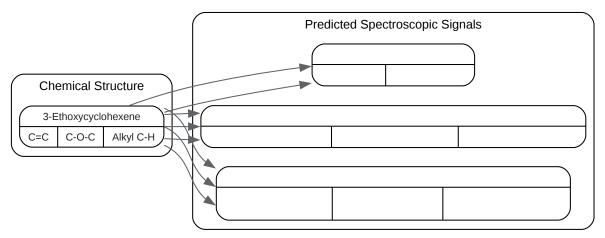


Figure 2: Structure-Spectra Correlation for 3-Ethoxycyclohexene

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